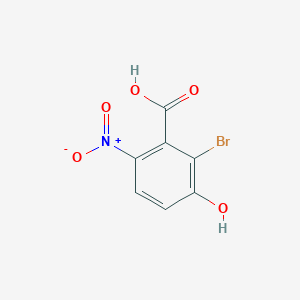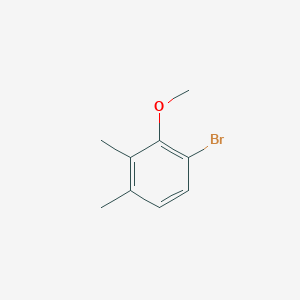
1-Bromo-2-methoxy-3,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methoxy-3,4-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3,4-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of 2-methoxy-3,4-dimethylbenzene derivatives.
Oxidation: Formation of 2-methoxy-3,4-dimethylbenzaldehyde or 2-methoxy-3,4-dimethylbenzoic acid.
Reduction: Formation of 2-methoxy-3,4-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-2-methoxy-3,4-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methoxy-3,4-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates undergo further transformations to yield the final products. The presence of the methoxy group and methyl groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Bromo-2,5-dimethylbenzene: Similar structure with different positions of methyl groups.
1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure with different positions of methoxy and methyl groups.
Uniqueness: 1-Bromo-2-methoxy-3,4-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both methoxy and bromine groups on the benzene ring allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-bromo-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
Clé InChI |
YPIJDWWVYBLAMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
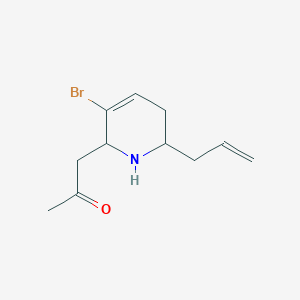
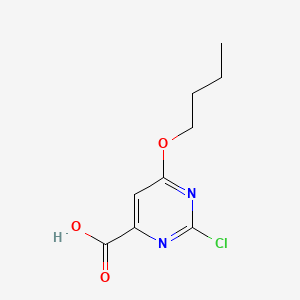
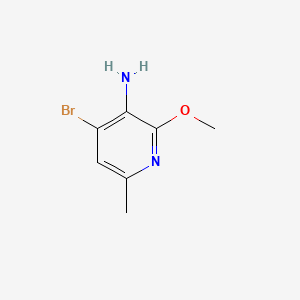

![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)

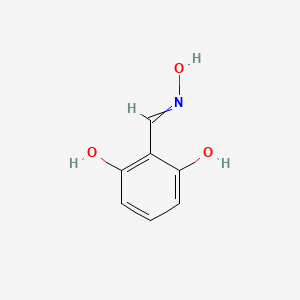
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

